2'Deoxy-thymidine-5'-diphospho-alpha-D-glucose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose involves the enzymatic reaction catalyzed by glucose-1-phosphate thymidylyltransferase. This enzyme facilitates the transfer of a thymidylyl group to glucose-1-phosphate, forming the desired compound . The reaction conditions typically include a buffered aqueous solution with appropriate pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose is not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve biotechnological methods utilizing microbial fermentation to produce the necessary enzymes and substrates.
Chemical Reactions Analysis
Types of Reactions: 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose undergoes several types of chemical reactions, including oxidation, dehydration, and reduction . These reactions are catalyzed by specific enzymes that facilitate the conversion of the compound into various intermediates and products.
Common Reagents and Conditions: Common reagents used in the reactions involving 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose include oxidizing agents, reducing agents, and dehydrating agents. The reaction conditions typically involve controlled pH, temperature, and the presence of specific enzymes to ensure the desired transformations.
Major Products Formed: The major products formed from the reactions of 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose include dTDP-6-deoxy-D-xylo-4-hexulose and other intermediates involved in the biosynthesis of various saccharides .
Scientific Research Applications
2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a substrate in enzymatic reactions to study the mechanisms of nucleotide sugar biosynthesis . In biology, it plays a role in the biosynthesis of bacterial cell wall components, making it a target for antibiotic research . In medicine, it is investigated for its potential use in developing new therapeutic agents against bacterial infections .
Mechanism of Action
The mechanism of action of 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose involves its role as a substrate for specific enzymes, such as dTDP-glucose 4,6-dehydratase . This enzyme catalyzes the dehydration of dTDP-D-glucose to form dTDP-6-deoxy-D-xylo-4-hexulose via a three-step process involving oxidation, dehydration, and reduction . The molecular targets and pathways involved include the biosynthesis of nucleotide sugars and the formation of bacterial cell wall components .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose include other pyrimidine nucleotide sugars, such as dTDP-glucose, dTDP-rhamnose, and dTDP-fucose .
Uniqueness: What sets 2’deoxy-Thymidine-5’-Diphospho-Alpha-D-Glucose apart from other similar compounds is its specific role in the biosynthesis of bacterial cell wall components, making it a valuable target for antibiotic research . Its unique structure and reactivity also contribute to its distinct properties and applications in scientific research.
Properties
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYKRGRSMLTJNL-URARBOGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332067 | |
Record name | TDP-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | dTDP-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2196-62-5 | |
Record name | TDP-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2196-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TDP-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TDP-glucose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XRK94HEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dTDP-D-glucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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